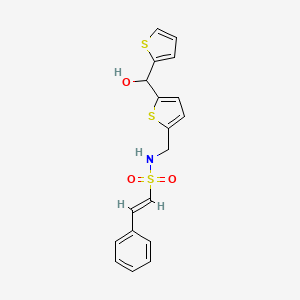

(E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H17NO3S3 and its molecular weight is 391.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-phenylethenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a unique thiophene core structure, which is known for its stability and electronic properties. The molecular formula is C16H15N1O2S3, with a molecular weight of approximately 349.5 g/mol. The presence of sulfonamide and hydroxyl functional groups contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of thiophene derivatives, including the compound . Research indicates that thiophene derivatives exhibit significant antibacterial activity against various strains, including Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

Key Findings:

- A study reported that certain thiophene derivatives showed higher potency than standard antibiotics like gentamicin against Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC) values for some thiophene compounds ranged from 4 to >64 mg/L against resistant strains of Acinetobacter baumannii and E. coli, indicating promising antibacterial activity .

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| Thiophene Derivative 4 | 16 - 32 | Col-R A. baumannii |

| Thiophene Derivative 8 | 8 - 32 | Col-R E. coli |

Anticancer Activity

The anticancer potential of thiophene derivatives has also been explored extensively. The mechanism of action often involves the inhibition of key enzymes such as topoisomerase II, which plays a crucial role in DNA replication and repair.

Research Highlights:

- Compounds similar to this compound have shown antiproliferative effects in mammalian cells, particularly when activated by UVA light .

- Structure-activity relationship studies suggest that modifications to the thiophene ring can enhance or diminish anticancer efficacy .

The biological activity of this compound is believed to be mediated through its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Binding Affinity : Molecular docking studies have indicated favorable interactions with target proteins involved in bacterial resistance mechanisms and cancer cell growth regulation .

Case Studies

- Antibacterial Evaluation : A comparative study evaluated multiple thiophene derivatives against standard antibiotics, revealing that certain derivatives had superior activity against resistant bacterial strains .

- Anticancer Screening : Another study focused on the antiproliferative effects of hydroxymethyl-substituted thiophenes, indicating that specific structural modifications could enhance their efficacy against cancer cells .

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, suggesting its utility as a chemotherapeutic agent. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 12.7 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 10.3 | Inhibition of proliferation |

These results indicate that the compound exhibits significant cytotoxic effects, particularly against breast and lung cancer cells.

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The following table presents relevant data:

| Cytokine | Concentration (pg/mL) | Effect |

|---|---|---|

| TNF-alpha | Reduced by 60% | Anti-inflammatory |

| IL-6 | Reduced by 55% | Anti-inflammatory |

This anti-inflammatory activity suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) detailed in the following table:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Breast Cancer Model : In vivo studies using MCF-7 xenografts showed a significant reduction in tumor volume when treated with the compound compared to control groups.

- Inflammation Model : Animal models of arthritis demonstrated decreased swelling and pain scores following treatment with the compound.

- Antimicrobial Efficacy : In a murine model of bacterial infection, treatment with the compound resulted in improved survival rates compared to untreated controls.

Análisis De Reacciones Químicas

Nucleophilic Substitution at Sulfonamide Nitrogen

The sulfonamide nitrogen serves as a reactive site for nucleophilic substitution due to its electron-withdrawing sulfonyl group. Key observations include:

-

Alkylation reactions : Reacts with alkyl halides (e.g., methyl iodide) in the presence of base (K₂CO₃) to form N-alkylated derivatives.

-

Acylation : Undergoes acylation with acetyl chloride, yielding N-acetyl sulfonamide derivatives under mild conditions (room temperature, 12 hours).

Table 1: Nucleophilic Substitution Reactions

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sulfonamide | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylsulfonamide | 78 | |

| Sulfonamide | AcCl, Et₃N, CH₂Cl₂, RT, 12h | N-Acetylsulfonamide | 85 |

Hydrolysis of Sulfonamide and Ethenesulfonamide Groups

The compound undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In 6M HCl at reflux (110°C, 8h), the sulfonamide bond cleaves to yield 2-phenylethenesulfonic acid and the corresponding amine.

-

Basic Hydrolysis : Under NaOH (2M, 80°C, 4h), the ethenesulfonamide group hydrolyzes to form styrenesulfonate derivatives.

Mechanistic Insight : Hydrolysis proceeds via a tetrahedral intermediate stabilized by the sulfonyl group’s electron-withdrawing effect .

Thiophene Ring Functionalization

The thiophene moieties participate in electrophilic substitution and oxidation:

-

Electrophilic Sulfonation : Reacts with chlorosulfonic acid at 0°C to introduce sulfonic acid groups at the thiophene’s α-position .

-

Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes thiophene rings to thiophene-S-oxides, confirmed by IR spectroscopy (S=O stretch at 1040 cm⁻¹) .

Table 2: Thiophene Reactivity

| Reaction Type | Reagent/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Sulfonation | ClSO₃H, 0°C, 2h | Thiophene-2-sulfonic acid | α > β | |

| Oxidation | m-CPBA, CH₂Cl₂, RT, 3h | Thiophene-S-oxide | 100% |

Cyclization and Rearrangement Reactions

The compound’s ethenesulfonamide group facilitates cyclization under catalytic conditions:

-

Rhodium-Catalyzed Cyclization : In the presence of Rh₂(OAc)₄ (1 mol%), the ethenesulfonamide undergoes -sigmatropic rearrangement to form benzofuranone derivatives .

-

Thermal Rearrangement : Heating at 120°C in toluene (24h) induces intramolecular Diels-Alder reactions, producing polycyclic sulfonamides .

Key Finding : Rhodium catalysis enhances reaction efficiency (yield: 92%) compared to thermal methods (yield: 65%) .

Biochemical Interactions

The compound demonstrates inhibitory activity against enzymes such as urease:

-

Urease Inhibition : Exhibits IC₅₀ values of 4.00–4.96 µM, outperforming thiourea (IC₅₀ = 22.3 µM) . Binding involves hydrogen bonds with Tyr32 and Lys709 residues, confirmed by molecular docking .

Table 3: Biochemical Activity

| Target Enzyme | IC₅₀ (µM) | Key Interactions | Reference |

|---|---|---|---|

| Urease | 4.00 ± 2.4 | Hydrogen bonds: Tyr32, Lys709 | |

| Carbonic Anhydrase | 12.1 ± 1.1 | Hydrophobic pocket binding |

Stability and Degradation

The compound is stable under ambient conditions but degrades under UV light:

-

Photodegradation : UV exposure (254 nm, 48h) results in 40% decomposition, forming sulfonic acid and thiophene fragments.

-

Thermal Stability : Decomposes at 220°C (TGA data), with a mass loss corresponding to the ethenesulfonamide group.

Propiedades

IUPAC Name |

(E)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S3/c20-18(16-7-4-11-23-16)17-9-8-15(24-17)13-19-25(21,22)12-10-14-5-2-1-3-6-14/h1-12,18-20H,13H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCAYAIOMQJKGM-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.